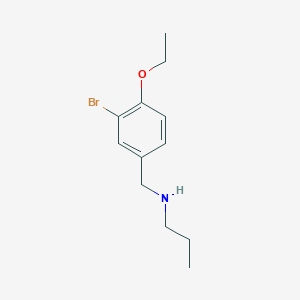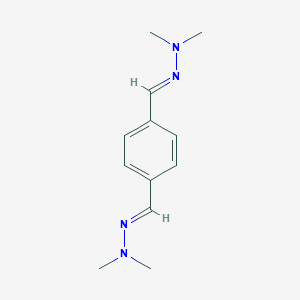
N-(3-bromo-4-ethoxybenzyl)-N-propylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-bromo-4-ethoxybenzyl)-N-propylamine, also known as BEB, is a chemical compound that has been studied for its potential use in scientific research. It is a member of the phenethylamine family of compounds and has been found to have a variety of interesting properties.
Mecanismo De Acción
N-(3-bromo-4-ethoxybenzyl)-N-propylamine is believed to act as a partial agonist at certain receptors in the brain, including the 5-HT2A receptor. This means that it can activate these receptors to a certain extent, but not fully. This property makes it useful for studying the function of these receptors in a controlled manner.
Biochemical and Physiological Effects:
This compound has been found to have a variety of biochemical and physiological effects in laboratory experiments. It has been shown to increase the release of certain neurotransmitters, including dopamine and serotonin, and to modulate the activity of certain ion channels in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(3-bromo-4-ethoxybenzyl)-N-propylamine in laboratory experiments is that it is relatively easy to synthesize and purify, making it accessible to a wide range of researchers. However, one limitation is that it has not been extensively studied in vivo, meaning that its effects in living organisms are not well understood.
Direcciones Futuras
There are a number of future directions for research on N-(3-bromo-4-ethoxybenzyl)-N-propylamine. One area of interest is in understanding its potential therapeutic applications, particularly in the treatment of psychiatric disorders. Additionally, further research is needed to better understand its mechanism of action and its effects in living organisms. Finally, there is potential for the development of new compounds based on the structure of this compound that may have even more interesting properties for scientific research.
Métodos De Síntesis
N-(3-bromo-4-ethoxybenzyl)-N-propylamine can be synthesized using a multi-step process that involves the reaction of 3-bromo-4-ethoxybenzaldehyde with propylamine. The resulting product can then be purified using standard laboratory techniques.
Aplicaciones Científicas De Investigación
N-(3-bromo-4-ethoxybenzyl)-N-propylamine has been studied for its potential use in a variety of scientific research applications. One area of interest is in the field of neuroscience, where it has been found to have potential as a tool for studying the function of certain receptors in the brain.
Propiedades
Fórmula molecular |
C12H18BrNO |
|---|---|
Peso molecular |
272.18 g/mol |
Nombre IUPAC |
N-[(3-bromo-4-ethoxyphenyl)methyl]propan-1-amine |
InChI |
InChI=1S/C12H18BrNO/c1-3-7-14-9-10-5-6-12(15-4-2)11(13)8-10/h5-6,8,14H,3-4,7,9H2,1-2H3 |
Clave InChI |
VLADJPJCWYUKSP-UHFFFAOYSA-N |
SMILES |
CCCNCC1=CC(=C(C=C1)OCC)Br |
SMILES canónico |
CCCNCC1=CC(=C(C=C1)OCC)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[2-(1H-indol-3-yl)vinyl]quinoline](/img/structure/B271544.png)

![4-[2-(1-isoquinolinyl)vinyl]-N,N-dimethylaniline](/img/structure/B271548.png)
![2,4-dichloro-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B271549.png)

![9-[4-methoxy-3-(1-pyrrolidinylsulfonyl)phenyl]-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B271555.png)

![5-[2-(4-Chlorobenzoyl)vinyl]-2-hydroxybenzoic acid methyl ester](/img/structure/B271567.png)
![N-isopentyl-N-[3-(2-pyrimidinyloxy)benzyl]amine](/img/structure/B271571.png)
![2-{4-[(Isopentylamino)methyl]-2-methoxyphenoxy}ethanol](/img/structure/B271572.png)
![2-{4-[(Isopentylamino)methyl]-2-methoxyphenoxy}acetamide](/img/structure/B271573.png)
![N-(3-methoxypropyl)-N-[3-(2-pyrimidinyloxy)benzyl]amine](/img/structure/B271574.png)
![[2-(4-chlorophenyl)ethyl]{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine](/img/structure/B271577.png)